molecular formula C8H16O B6236852 rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans CAS No. 20476-25-9

rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans

Cat. No.: B6236852
CAS No.: 20476-25-9
M. Wt: 128.2
InChI Key:
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Description

rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans: is a chiral compound with a cyclobutane ring substituted with a tert-butyl group and a hydroxyl group The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under controlled conditions. For example, the reaction of tert-butylcyclobutanone with a reducing agent such as lithium aluminum hydride (LiAlH4) can yield the desired alcohol. The reaction typically requires an inert atmosphere and low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans can undergo oxidation to form the corresponding ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can yield the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: tert-Butylcyclobutanone

    Reduction: tert-Butylcyclobutane

    Substitution: tert-Butylcyclobutyl chloride

Scientific Research Applications

Chemistry: rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of biologically active molecules. Its chiral nature makes it valuable for studying enantioselective reactions and developing chiral drugs.

Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

  • rac-(1r,3r)-3-methanesulfonylcyclobutan-1-ol, trans
  • rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans
  • rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans

Uniqueness: rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical behavior and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

20476-25-9

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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